1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-7-2-1-3-8(11-7)12-4-6(5-12)9(13)14/h1-3,6H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLNUHDGBKVSEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC(=CC=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromopyridine and azetidine-3-carboxylic acid.
Reaction Conditions: The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the desired product.
Synthetic Routes: One common synthetic route involves the nucleophilic substitution of 6-bromopyridine with azetidine-3-carboxylic acid under basic conditions.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Sphingosine-1-Phosphate Receptor Agonists
One of the prominent applications of azetidine derivatives, including 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid, is in the development of Sphingosine-1-phosphate (S1P) receptor agonists. These compounds are being investigated for their potential to treat multiple sclerosis and other inflammatory diseases. The S1P receptors play crucial roles in regulating cell proliferation, migration, and survival, making them attractive targets for therapeutic intervention .
Anticancer Agents
The azetidine scaffold has been explored for its potential in anticancer drug development. Compounds derived from azetidine-3-carboxylic acid have shown promise as building blocks in the synthesis of novel anticancer agents. The ability to modify the azetidine structure allows chemists to tailor compounds for enhanced efficacy against specific cancer types .
Synthetic Applications
Building Blocks in Organic Synthesis
Azetidine derivatives serve as versatile building blocks in organic synthesis. The compound can be utilized in palladium-catalyzed cross-coupling reactions, facilitating the formation of complex molecular architectures. This synthetic utility is particularly valuable in the pharmaceutical industry, where diverse chemical entities are required for drug development .
Functionalization of Azetidines
The functionalization of azetidines allows for the introduction of various substituents that can modify biological activity. For instance, this compound can undergo transformations to yield derivatives with improved pharmacological properties or altered selectivity for biological targets .
Potential Biological Applications
Research has indicated that azetidine-3-carboxylic acid derivatives exhibit biological activities that could be harnessed for therapeutic purposes. These include potential applications in treating metabolic disorders and cardiovascular diseases due to their ability to modulate cholesterol levels and influence lipid metabolism . Specifically, compounds related to this compound have been identified as HDL cholesterol stimulants, which could be beneficial in managing dyslipidemia and related cardiovascular conditions .
Case Study: Synthesis and Evaluation of Azetidine Derivatives
A recent study focused on synthesizing various azetidine derivatives, including those containing the this compound moiety. The researchers evaluated their biological activity against different cancer cell lines and reported promising results indicating selective cytotoxicity towards cancer cells while sparing normal cells .
Table: Summary of Biological Activities of Azetidine Derivatives
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromopyridine moiety is known to interact with various enzymes and receptors, modulating their activity. The azetidine ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical processes . Further research is needed to fully elucidate the detailed molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated logP values derived from structural analogs in .
Key Differences and Implications
Substituent Effects on Physicochemistry
- Bromine vs. Chlorine : The bromine atom in the target compound increases molecular weight and lipophilicity (logP ~1.5) compared to the chlorine-substituted analogue (logP ~1.2). This enhances membrane permeability but may reduce aqueous solubility .
- Pyridine vs. Pyrimidine : Pyridine-containing derivatives (e.g., 1-(pyridin-2-yl)) exhibit higher solubility due to reduced steric hindrance, whereas pyrimidine-substituted analogs (e.g., 1-(5-chloropyrimidin-2-yl)) show enhanced metabolic stability .
Biological Activity
1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C9H9BrN2O2
- Molecular Weight : 257.1 g/mol
- CAS Number : 1420867-93-1
Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C9H9BrN2O2 |
| Molecular Weight | 257.1 g/mol |
| Purity | 95% |
| Origin of Product | United States |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromopyridine moiety allows for π-π interactions with aromatic residues in proteins, while the azetidine ring and carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can modulate enzyme or receptor activity, leading to various biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of azetidine have been shown to retain good activity against bacterial strains, making them candidates for further development in antimicrobial therapies .
Anticancer Properties
In a study focusing on the structure-activity relationship (SAR) of azetidine derivatives, it was found that modifications to the azetidine ring could enhance potency against specific cancer cell lines. The compound's ability to inhibit key enzymes involved in cancer progression has been highlighted as a promising avenue for therapeutic development .
Case Studies
- Antimalarial Activity : A related compound was tested for its efficacy against Plasmodium falciparum, demonstrating low cytotoxicity in human cells while retaining potent antimalarial activity against drug-resistant strains . This suggests that modifications similar to those found in this compound could yield effective treatments for malaria.
- Tuberculosis Inhibition : Another study explored the potential of azetidine derivatives as inhibitors of the polyketide synthase (Pks13), an enzyme critical for the survival of Mycobacterium tuberculosis. The findings indicated that certain azetidine analogs displayed improved minimum inhibitory concentration (MIC) values, suggesting their potential as novel tuberculosis treatments .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Oxidation : Using strong oxidizing agents to form oxidized derivatives.
- Reduction : Employing reducing agents like lithium aluminum hydride.
- Substitution Reactions : The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Research Applications
The compound serves as a valuable building block in pharmaceutical research, particularly in drug discovery aimed at targeting specific enzymes or receptors involved in diseases such as cancer and infectious diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid?
- Methodological Answer : The compound is synthesized via a multi-step process involving bromination and cyclization. A key approach involves amination and base-induced cyclization of alkyl 2-(bromomethyl)acrylates, yielding aziridine intermediates. These intermediates undergo thermal isomerization to form 3-bromoazetidine-3-carboxylic acid derivatives, which can be further functionalized. Reaction optimization (e.g., temperature, base strength) is critical to favor azetidine over aziridine formation .
Q. How should researchers characterize the structural and purity profile of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves bond angles (e.g., C6–C5–H5: 121.0°, N1–C2–Br: 113.2°) and torsion angles (e.g., C2–C3–C7–O1: 161.1°) to confirm regiochemistry .
- NMR spectroscopy : H and C NMR can identify proton environments (e.g., bromopyridine protons at δ 7.3–9.1 ppm) and carboxylate groups.
- HPLC/LC-MS : Validates purity (>95%) and molecular weight (e.g., 307.34 g/mol for related azetidine derivatives) .
Q. What are the challenges in achieving regioselective bromination during synthesis?
- Methodological Answer : Competing bromination at pyridine positions (e.g., 2-, 3-, or 6-) requires careful control of reaction conditions. Steric and electronic factors influence selectivity:
- Temperature : Lower temperatures (0–25°C) favor 6-bromination due to reduced kinetic competition.
- Catalysts : Lewis acids (e.g., FeBr) can direct bromine to electron-rich positions .
Advanced Research Questions
Q. How does thermal isomerization influence the compound’s stereochemical outcomes?
- Methodological Answer : Thermal treatment of aziridine intermediates (e.g., alkyl 2-(bromomethyl)aziridine-2-carboxylates) induces ring expansion to azetidines. This isomerization is driven by strain relief in the aziridine ring (kinetically favored) and thermodynamic stabilization of the azetidine. Monitoring via differential scanning calorimetry (DSC) and variable-temperature NMR can track phase transitions and activation energies .
Q. What strategies resolve contradictions in reaction yields during azetidine functionalization?
- Methodological Answer : Discrepancies in yields during nucleophilic substitution (e.g., replacing bromide with S/O/N nucleophiles) often arise from competing side reactions. Mitigation strategies include:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and reduce byproducts.
- Protecting groups : Temporary protection of the carboxylate moiety (e.g., methyl esters) prevents undesired carboxylate-nucleophile interactions .
Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations can map transition states and charge distribution. For example, the electron-withdrawing bromine atom at C6 increases electrophilicity at C2 and C3, favoring nucleophilic attack at these positions. Molecular docking studies may further predict binding affinities in drug design applications .
Q. What role does this compound play in foldamer research?
- Methodological Answer : The rigid azetidine ring and bromopyridine group serve as conformational constraints in foldamers. The carboxylate moiety enables peptide coupling, while the bromine allows post-synthetic modifications (e.g., Suzuki cross-coupling). These features are leveraged to design α-helix mimetics or β-sheet stabilizers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
